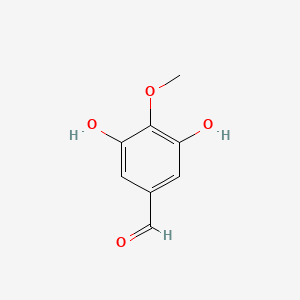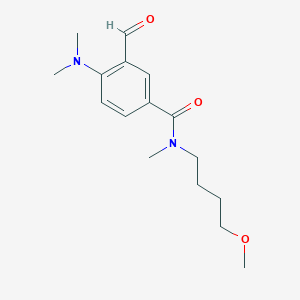
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethylamino, formyl, methoxybutyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The formyl group can be added via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The methoxybutyl group can be introduced through an alkylation reaction using an appropriate alkyl halide under basic conditions. Finally, the methyl group can be added via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 4-(Dimethylamino)-3-carboxy-N-(4-methoxybutyl)-N-methylbenzamide
Reduction: 4-(Dimethylamino)-3-hydroxymethyl-N-(4-methoxybutyl)-N-methylbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
科学研究应用
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electrostatic interactions, influencing the compound’s overall bioactivity. The methoxybutyl and methyl groups can affect the compound’s solubility and membrane permeability, further modulating its biological effects.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)-3-formyl-N-(4-methoxyphenyl)-N-methylbenzamide
- 4-(Dimethylamino)-3-formyl-N-(4-methoxyethyl)-N-methylbenzamide
- 4-(Dimethylamino)-3-formyl-N-(4-methoxypropyl)-N-methylbenzamide
Uniqueness
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the methoxybutyl group distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This specific structure may result in different reactivity, solubility, and bioavailability compared to its analogs, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(2)15-8-7-13(11-14(15)12-19)16(20)18(3)9-5-6-10-21-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVPPNNCGMRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)CCCCOC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
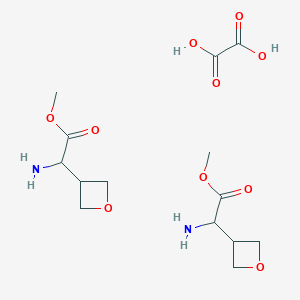
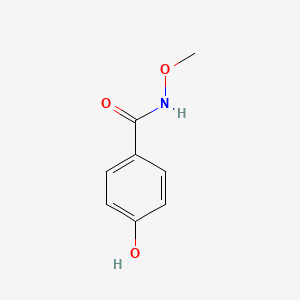
![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
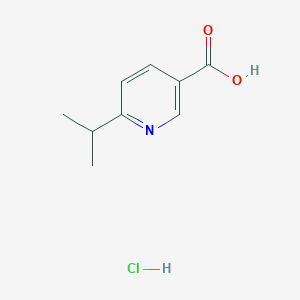
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
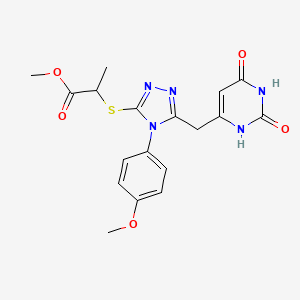
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/new.no-structure.jpg)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)
